
2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3
Overview
Description
2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP), a heterocyclic amine that is known for its mutagenic and carcinogenic properties. PhIP is commonly formed during the cooking of meat and is a subject of extensive research due to its potential health risks .
Preparation Methods
The synthesis of 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 involves the incorporation of deuterium atoms into the molecular structureThis can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions or the use of deuterated reagents .
Chemical Reactions Analysis
2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H11N3O (with deuterium substitution)
- Molecular Weight : Approximately 228.26 g/mol
- CAS Number : 1020719-48-5
This compound is a derivative of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is known for its mutagenic properties. The hydroxyl group at position 2 enhances its reactivity and biological interactions.
Carcinogenicity Studies
2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is primarily studied for its role as a metabolite of PhIP, a known carcinogen found in cooked meats. Research indicates that this compound can form DNA adducts, which are critical in understanding the mechanisms of carcinogenesis.
Case Study : A study demonstrated altered tissue distribution of PhIP-DNA adducts in transgenic mice expressing human sulfotransferases, providing insights into how human metabolism affects the carcinogenic potential of dietary compounds .
Organic Synthesis
In addition to its role in cancer research, this compound is useful in organic synthesis as a building block for developing new pharmaceuticals and chemical probes.
Applications in Synthesis :
- Utilized in synthesizing other heterocyclic compounds.
- Acts as a precursor for creating new derivatives with potential therapeutic effects .
Biochemical Analysis
The compound's biochemical pathways involve extensive metabolism leading to both activation and detoxification products. Understanding these pathways is crucial for assessing the risk associated with dietary exposure to PhIP.
Table 1: Metabolic Pathways of this compound
Metabolite | Enzyme | Action |
---|---|---|
N2-OH-PhIP | CYP1B1 | Mutagenic activation |
4'-OH-PhIP | CYP1A2 | Detoxification |
2-OH-PhIP | Unknown | Mutagenic potential |
Safety Profile
Research indicates that this compound is a confirmed carcinogen based on experimental data. Its safety profile necessitates careful handling and thorough investigation before any practical applications are considered .
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 involves its metabolic activation to reactive intermediates that can form DNA adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form N-hydroxy-PhIP, which is further activated by acetyltransferases or sulfotransferases to form DNA-binding species .
Comparison with Similar Compounds
2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is unique due to its deuterium labeling, which makes it useful for tracing metabolic pathways and studying the kinetics of PhIP metabolism. Similar compounds include:
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP): The parent compound, known for its mutagenic and carcinogenic properties.
N-Hydroxy-PhIP: A metabolite of PhIP that is involved in the formation of DNA adducts.
5-Hydroxy-PhIP: Another metabolite formed during the metabolic activation of PhIP.
Biological Activity
2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 (also known as PhIP-d3) is a deuterated derivative of the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which has been extensively studied for its biological activities, particularly its carcinogenic potential. This article reviews the biological activity of PhIP-d3, emphasizing its mechanisms of action, metabolic pathways, and implications in cancer research.
- Molecular Formula : C13H11N3O
- Molecular Weight : 228.26 g/mol
- CAS Number : 1020719-48-5
- IUPAC Name : 6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-ol
Carcinogenicity
PhIP and its derivatives are known to be potent carcinogens. Studies have shown that PhIP is activated in vivo through metabolic processes involving cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and induce mutations. Specifically, PhIP undergoes N-hydroxylation followed by esterification, resulting in DNA adduct formation that is linked to tumorigenesis in various animal models .
Metabolic Pathways
The metabolism of PhIP involves several key enzymes:
- Cytochrome P450 Enzymes : These enzymes catalyze the N-hydroxylation of PhIP, which is a critical step in its activation.
- N-acetyltransferases (NATs) : These enzymes play a role in detoxifying the activated metabolites.
- Glutathione S-transferases (GSTs) : GSTs are involved in conjugating the reactive metabolites with glutathione, facilitating their excretion .
The following table summarizes the metabolic pathways of PhIP:
Metabolic Step | Enzyme Class | Product |
---|---|---|
N-hydroxylation | Cytochrome P450 | N-hydroxy PhIP |
Acetylation | N-acetyltransferases | Acetylated metabolites |
Conjugation | Glutathione S-transferases | Glutathione conjugates |
Study on Rodent Models
A pivotal study demonstrated that rodents exposed to PhIP developed tumors in various organs, including the mammary gland and colon. The study highlighted that the incidence of tumors was significantly correlated with the levels of DNA adducts formed by PhIP metabolites .
Human Relevance
Research indicates that dietary intake of well-cooked meats containing PhIP may increase cancer risk in humans. Epidemiological studies have suggested a link between high consumption of grilled or fried meats and increased incidence of colorectal cancer .
Implications for Cancer Research
The biological activity of PhIP-d3 is critical for understanding its role as a model compound in cancer research. Its deuterated form allows for improved tracking and quantification in biological studies using mass spectrometry. This can enhance our understanding of how dietary carcinogens contribute to cancer risk and inform strategies for cancer prevention .
Properties
IUPAC Name |
6-phenyl-1-(trideuteriomethyl)-3H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYMCBRGMDRAPX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662004 | |
Record name | 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-48-5 | |
Record name | 1,3-Dihydro-1-(methyl-d3)-6-phenyl-2H-imidazo[4,5-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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